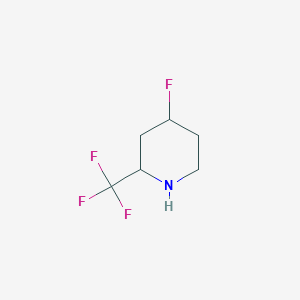

4-Fluoro-2-(trifluoromethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9F4N |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

4-fluoro-2-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |

InChI Key |

XKHWYPOKYAVZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Fluoro 2 Trifluoromethyl Piperidine and Its Derivatives

Retrosynthetic Analysis of the 4-Fluoro-2-(trifluoromethyl)piperidine Scaffold

A retrosynthetic analysis of the this compound structure reveals several logical bond disconnections and strategic pathways for its synthesis. The principal approaches hinge on either constructing the piperidine (B6355638) ring with the substituents already in place, or functionalizing a pre-existing ring system.

Key retrosynthetic strategies include:

Aromatic Ring Hydrogenation: The most direct approach involves the hydrogenation of a correspondingly substituted pyridine (B92270) precursor, namely 4-fluoro-2-(trifluoromethyl)pyridine (B1437265). nih.gov This strategy benefits from the wide availability of substituted pyridines but requires careful control of hydrogenation conditions to prevent hydrodefluorination. nih.gov

Intramolecular Cyclization: Disconnecting one of the C-N bonds of the piperidine ring leads to a linear acyclic precursor. This precursor, typically a δ-amino ketone, δ-amino ester, or a related structure, can be cyclized through various reactions. mdpi.com Prominent examples include the intramolecular Mannich reaction and the aza-Michael addition, which are powerful methods for forming the six-membered ring. mdpi.comeurekaselect.com

Piperidine Ring Functionalization: A third approach starts with a pre-formed piperidine ring, such as one bearing a trifluoromethyl group at the C-2 position and a suitable functional group (e.g., a hydroxyl group) at the C-4 position. The fluorine atom can then be introduced via nucleophilic substitution or other fluorination protocols. nih.gov Conversely, direct electrophilic fluorination of a 2-(trifluoromethyl)piperidine (B127925) precursor represents another, albeit challenging, synthetic route. nih.govnih.gov

These distinct retrosynthetic pathways form the basis for the various synthetic methodologies developed to access this complex scaffold, each with its own advantages regarding stereochemical control and substrate scope.

Development of Stereoselective and Enantioselective Synthetic Pathways

The presence of stereocenters at the C-2 and C-4 positions of the this compound ring necessitates the development of synthetic methods that can control the relative and absolute stereochemistry. Significant progress has been made in stereoselective and enantioselective approaches to achieve this control.

The asymmetric synthesis of the piperidine ring is a cornerstone for accessing enantiomerically pure fluorinated and trifluoromethylated compounds. Key strategies include the asymmetric hydrogenation of prochiral precursors and stereoselective cyclization reactions.

One powerful method is the asymmetric hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts. acs.org This approach can establish multiple stereocenters in a single step with high enantioselectivity. Another innovative hydrogenation technique involves a rhodium-catalyzed transfer hydrogenation that utilizes a chiral primary amine. dicp.ac.cn In this process, the chiral amine not only induces chirality in the final piperidine product but also replaces the original nitrogen atom of the pyridine ring via a transamination mechanism. dicp.ac.cn

Stereoselective cyclization reactions offer another robust route. The intramolecular Mannich reaction, for instance, can be rendered highly enantioselective by starting with a homochiral α-trifluoromethyl-β-amino ketal. researchgate.net This precursor, containing a pre-defined stereocenter, directs the stereochemical outcome of the ring-closing step to produce highly enantioenriched α'-(trifluoromethyl)pipecolic acid derivatives. researchgate.net

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | Trifluoromethyl-substituted pyridinium salt | Chiral Iridium or Rhodium catalyst | Direct hydrogenation to chiral piperidines. acs.orgdicp.ac.cn |

| Diastereoselective Hydrogenation | Pyridine with chiral auxiliary | Pd/C, H₂ | Auxiliary directs stereochemistry; subsequent cleavage yields enantioenriched product. nih.govacs.org |

| Intramolecular Mannich Reaction | Homochiral α-Tfm-β-amino ketal | Acid catalyst | Stereochemistry is transferred from the chiral precursor during cyclization. researchgate.net |

Controlling the diastereoselectivity of the fluorine introduction is critical. The most successful strategies often rely on the stereoselective reduction of a pre-fluorinated aromatic precursor or stereocontrolled cyclization reactions that incorporate the fluorine atom.

A highly effective method is the diastereoselective hydrogenation of fluoropyridine precursors . A rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the one-pot synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.gov Similarly, heterogeneous hydrogenation using palladium on carbon (Pd/C) has been shown to be a robust and simple method for the cis-selective reduction of fluoropyridines. nih.govacs.org This high cis-selectivity is a common and favorable outcome in the hydrogenation of substituted pyridines.

Alternatively, the fluorine atom can be introduced during the ring-forming step itself. The fluoro-Prins cyclization is a notable example, where a homoallylic amine reacts with an aldehyde in the presence of a nucleophilic fluorine source like DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride). nih.gov This reaction constructs the 4-fluoropiperidine (B2509456) core in a single step and can achieve good yields and diastereoselectivity. nih.gov

| Method | Precursor | Catalyst/Reagent | Diastereoselectivity |

| Dearomatization-Hydrogenation (DAH) | Substituted Fluoropyridine | Rhodium catalyst, Pinacol borane | Highly diastereoselective for all-cis products. nih.gov |

| Heterogeneous Hydrogenation | Substituted Fluoropyridine | Palladium on Carbon (Pd/C), H₂ | Robust and highly cis-selective. nih.govacs.org |

| Fluoro-Prins Cyclization | Homoallylic amine + Aldehyde | DMPU/HF | Good yields and diastereoselectivity for 4-fluoropiperidines. nih.gov |

To achieve high levels of enantioselectivity, chemists have increasingly turned to chiral auxiliaries and organocatalysis.

Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. A well-established strategy involves attaching a chiral oxazolidine, derived from a chiral amino alcohol, to a pyridine ring. nih.govacs.org The resulting substrate undergoes a highly diastereoselective hydrogenation, after which the auxiliary is cleaved to release the enantioenriched fluorinated piperidine. nih.govacs.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. The enantioselective intramolecular aza-Michael reaction is particularly relevant for piperidine synthesis. mdpi.com Chiral phosphoric acids or cinchona alkaloid-derived catalysts can promote the cyclization of a linear precursor containing an amine and a Michael acceptor, generating the piperidine ring with a new stereocenter in high enantiomeric excess. nih.govacs.orgresearchgate.net This strategy was successfully applied to the synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine, a key intermediate for a LRRK2 inhibitor. nih.govacs.org Similarly, combining biocatalysis (using a transaminase) with organocatalysis (for a subsequent Mannich reaction) provides a hybrid cascade approach to chiral 2-substituted piperidines. ucd.ie

| Approach | Reaction Type | Catalyst/Auxiliary | Outcome |

| Chiral Auxiliary | Diastereoselective Hydrogenation | Chiral Oxazolidine | High diastereoselectivity, leading to enantioenriched product after cleavage. nih.govacs.org |

| Organocatalysis | Aza-Michael Addition | Chiral Phosphoric Acid / Cinchona Alkaloids | Highly enantioselective ring formation. nih.govacs.orgresearchgate.net |

| Organocatalysis | Mannich Reaction | Chiral Amine / Thiourea Catalysts | Asymmetric synthesis of α-trifluoromethyl amines and related structures. nih.gov |

Direct Fluorination Protocols for Piperidine Systems

Directly introducing a fluorine atom onto a pre-formed piperidine ring offers a convergent synthetic route. This is most commonly achieved through electrophilic fluorination using reagents that contain an N-F bond. These reagents act as a source of "F⁺" and can react with electron-rich species like enamines or enolates derived from piperidine precursors.

The most widely used electrophilic fluorinating agents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) . mdpi.comnih.govwikipedia.org These reagents are crystalline, stable solids that are easier to handle than gaseous fluorine. wikipedia.org

Direct C-H fluorination of a saturated piperidine is challenging due to the low reactivity of C-H bonds. Therefore, the substrate is typically activated first. For example, a piperidone can be converted to its corresponding enamine or silyl (B83357) enol ether, which is then sufficiently nucleophilic to react with NFSI or Selectfluor®. Another strategy involves the fluorination of piperidinyl olefins, which can lead to allylic fluorination products. researchgate.net While direct C(sp³)-H fluorination is difficult, transition-metal-catalyzed methods are emerging for C-H functionalization, and protocols using NFSI with palladium catalysts have been developed, providing a conceptual basis for future applications in piperidine synthesis. organic-chemistry.orgchemicalbook.com

| Reagent | Full Name | Key Features |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline solid, widely used for fluorinating carbon nucleophiles (e.g., enolates). Also acts as an oxidant. chemicalbook.com |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable solid. Broad reactivity for electrophilic fluorination of various substrates. mdpi.comwikipedia.org |

Ring-Closing Reactions for Piperidine Scaffold Construction

The construction of the piperidine ring via the cyclization of an acyclic precursor is a versatile and widely employed strategy. Several types of ring-closing reactions have been successfully applied to the synthesis of piperidines bearing trifluoromethyl and fluoro substituents.

Intramolecular Mannich Reaction: This is a powerful method for preparing α-trifluoromethyl piperidines. mdpi.comeurekaselect.com The reaction involves the acid-catalyzed cyclization of a δ-amino ketal or a related precursor. mdpi.com The key step is the intramolecular attack of a nucleophile (often an enol or enamine equivalent) onto an iminium ion formed in situ. mdpi.com This strategy allows for significant substitution patterns on the resulting piperidine ring. eurekaselect.com

Intramolecular Aza-Michael Addition: This reaction involves the 1,4-addition of a tethered amine nucleophile to an α,β-unsaturated ketone, ester, or nitrile (a Michael acceptor). mdpi.com This 6-endo-trig cyclization is highly efficient for forming the piperidine ring and often proceeds with high diastereoselectivity, favoring the formation of cis-substituted products. mdpi.com

Aza-Prins Cyclization: The aza-Prins cyclization involves the reaction of a homoallylic amine with a carbonyl compound, typically an aldehyde, under acidic conditions. rsc.org This process generates a key iminium ion intermediate that undergoes cyclization via attack from the tethered alkene, ultimately forming a 4-hydroxypiperidine. rsc.org The resulting hydroxyl group can serve as a handle for subsequent dehydroxyfluorination to install the C-4 fluorine atom. The fluoro-Prins variant introduces the fluorine atom directly during cyclization. nih.gov

Reductive Amination/Cyclization: Linear precursors containing both an amine and a carbonyl group (or precursors thereof) can be cyclized via intramolecular reductive amination. This strategy often involves the formation of an intermediate imine or enamine, which is then reduced and cyclized in one or more steps to furnish the piperidine scaffold.

These ring-closing reactions provide a modular and flexible approach to the synthesis of complex piperidine structures from simpler, acyclic starting materials.

Cyclization of Acyclic Precursors

The construction of the piperidine ring from linear, acyclic precursors is a fundamental strategy in heterocyclic chemistry. For a molecule with the complexity of this compound, this approach would involve the carefully orchestrated cyclization of a precursor already bearing the requisite fluorine and trifluoromethyl substituents.

One plausible, though not explicitly documented, approach involves an intramolecular Mannich-type reaction. This would likely commence with a trifluoromethylated amine which could be condensed with an appropriate aldehyde to generate an iminium intermediate. Subsequent intramolecular cyclization, driven by a nucleophilic attack from a suitable position on the carbon chain, would form the six-membered ring. The diastereoselectivity of such a reaction would be a critical aspect, influenced by the reaction conditions and the nature of the substituents.

Another potential strategy is the aza-Prins cyclization. This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. To generate the 4-fluoro substitution pattern, a fluoride (B91410) source would need to be present to intercept a key carbocation intermediate in the cyclization cascade. The starting homoallylic amine would need to incorporate the trifluoromethyl group at the appropriate position to yield the desired 2-substituted piperidine.

Intramolecular Carbon-Heteroatom Bond Formation

A prominent and highly effective method for the synthesis of piperidines, including complex derivatives, is the hydrogenation of the corresponding pyridine precursor. In the case of this compound, the readily available starting material, 4-fluoro-2-(trifluoromethyl)pyridine, makes this a particularly attractive route.

The catalytic hydrogenation of fluorinated pyridines has been a subject of significant research, offering a direct pathway to the saturated heterocyclic core. nih.gov This transformation typically involves the use of transition metal catalysts, with rhodium and palladium-based systems being particularly effective. nih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been shown to be a straightforward method for producing a variety of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This method proceeds through the dearomatization of the pyridine ring followed by the complete saturation of the resulting intermediates via hydrogenation. nih.gov

It is important to note that the hydrogenation of 2- and 4-fluoropyridines can sometimes lead to hydrodefluorination as a side reaction, resulting in the formation of non-fluorinated products. nih.gov The choice of catalyst, solvent, and reaction conditions is therefore crucial to minimize this undesired pathway and maximize the yield of the desired fluorinated piperidine. nih.gov

| Catalyst System | Key Features | Potential Outcome for 4-Fluoro-2-(trifluoromethyl)pyridine |

| Rhodium-based catalysts | Effective for dearomatization-hydrogenation (DAH). nih.gov | High potential for diastereoselective synthesis of cis-4-fluoro-2-(trifluoromethyl)piperidine. nih.gov |

| Palladium-based catalysts | Commonly used for hydrogenation. | May require optimization to prevent hydrodefluorination. |

Functional Group Interconversions and Precursor Derivatization

Once the this compound core has been synthesized, further structural diversity can be achieved through functional group interconversions. These transformations allow for the modification of the piperidine scaffold to introduce various pharmacophoric elements.

A key handle for derivatization is the nitrogen atom of the piperidine ring. Standard reactions such as N-alkylation, N-acylation, and N-arylation can be employed to introduce a wide array of substituents. The choice of reaction conditions would need to account for the electronic effects of the fluorine and trifluoromethyl groups, which can influence the nucleophilicity of the nitrogen atom.

Derivatization can also occur on the carbon skeleton, although this is generally more challenging on a saturated ring. If the synthesis allows for the introduction of other functional groups on the ring, these can serve as points for further modification. For instance, the synthesis of Boc-protected cis- and trans-4-trifluoromethyl-D-prolines has been achieved, demonstrating that cyclization of functionalized precursors followed by deprotection and further reaction is a viable strategy for creating complex derivatives. rsc.org In this synthesis, mesylation of alcohol precursors followed by treatment with a strong base afforded the desired cyclized products, which could then be further transformed. rsc.org

Optimization of Reaction Conditions and Process Chemistry Considerations for Scalability in Research

The transition of a synthetic route from laboratory-scale to a larger, more industrially relevant scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of this compound, particularly via the hydrogenation of the corresponding pyridine, optimization of the catalytic system is paramount. This includes screening different catalysts, catalyst loadings, solvents, temperatures, and hydrogen pressures to achieve high conversion, selectivity, and turnover numbers. The stability and reusability of the catalyst are also important economic considerations.

The development of continuous flow processes offers significant advantages for scalability, particularly for reactions that are exothermic or involve hazardous reagents. researchgate.net A scalable telescoped continuous flow procedure for the acetylation and nitration of a fluorinated aniline (B41778) derivative has been successfully developed and scaled up to pilot scale, demonstrating the feasibility of this approach for the synthesis of complex fluorinated molecules. researchgate.net Such a strategy could potentially be adapted for the synthesis and derivatization of this compound, offering improved safety and process control.

Chemical Derivatization and Functionalization Reactions of the 4 Fluoro 2 Trifluoromethyl Piperidine Core

Electrophilic and Nucleophilic Substitutions on the Piperidine (B6355638) Ring

Direct substitution on the saturated carbocyclic framework of the piperidine ring is challenging but can be achieved through modern synthetic methods, primarily involving C-H functionalization.

Electrophilic Substitution: Electrophilic substitution on saturated C-H bonds is a demanding transformation. However, electrophilic fluorination has been shown to be possible at secondary and tertiary carbon sites using powerful fluorinating agents. rsc.org Reagents such as those from the N-F class (e.g., N-fluorobenzenesulfonimide, NFSI) can transform C-H bonds into C-F bonds. rsc.orgwikipedia.org For the 4-fluoro-2-(trifluoromethyl)piperidine ring, this could theoretically allow for the introduction of an additional fluorine atom, although issues of regioselectivity and the deactivating effect of the existing electron-withdrawing groups would need to be addressed. C-H functionalization catalyzed by rhodium can also be used to introduce various groups at specific positions on the piperidine ring, with the catalyst and existing substituents controlling the site selectivity. acs.orgnih.gov

Nucleophilic Substitution: Nucleophilic substitution of hydrogen is not a feasible pathway. The primary focus for nucleophilic substitution on a fluorinated piperidine ring would be the displacement of the existing fluoride (B91410) atom. However, the C(sp³)–F bond is strong, and fluoride is a poor leaving group. Nucleophilic substitution at such a center is difficult and often requires harsh conditions, which can promote competing elimination reactions. ucla.edu While methods exist for the synthesis of fluoropiperidines via nucleophilic fluorination (e.g., fluoro-Prins cyclization), the reverse reaction—substituting the fluorine with another nucleophile—is not commonly reported for saturated rings without activation. nih.gov

Table 1: Potential Substitution Reactions on the Piperidine Ring

| Reaction Type | Reagent Class | Potential Outcome | Challenges |

|---|---|---|---|

| Electrophilic C-H Fluorination | N-F Reagents (e.g., NFSI) | Introduction of an additional fluorine atom | Low reactivity of C-H bonds, regioselectivity control |

| Catalytic C-H Functionalization | Rhodium-carbenes | Introduction of ester or other functional groups | Site-selectivity between C-3, C-5, and C-6 positions |

| Nucleophilic Substitution (of F) | Strong Nucleophiles | Replacement of fluorine at C-4 | High C-F bond strength, competing elimination reactions |

Nitrogen Atom Modifications

The secondary amine in the piperidine ring is the most reactive site for derivatization, readily undergoing a variety of functionalization reactions.

N-Alkylation: The nitrogen atom of this compound can be readily alkylated using various alkylating agents. Standard protocols involve reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the generated hydrohalic acid. researchgate.net This prevents the formation of the corresponding ammonium (B1175870) salt. Reductive amination, another powerful method, can be employed by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. This approach allows for the introduction of a wide range of substituted alkyl groups.

N-Acylation: N-acylation is a robust and widely used reaction for modifying piperidine scaffolds. It is typically achieved by treating the amine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. arkat-usa.org For more controlled or specialized acylations, coupling reagents commonly used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be used to form amide bonds with carboxylic acids. researchgate.net These methods are fundamental in combinatorial chemistry for creating large libraries of analogues. arkat-usa.org

Table 2: Common N-Alkylation and N-Acylation Reactions

| Reaction | Typical Reagents | Solvent | Base |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | Acetonitrile, DMF | K₂CO₃, DIPEA |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane, THF | None required |

| N-Acylation | Acyl chloride (RCOCl) | Dichloromethane, THF | Triethylamine, Pyridine (B92270) |

| Amide Coupling | Carboxylic acid, HATU/HOBt, DIC | DMF, Dichloromethane | DIPEA |

Beyond N-C bond formation, the piperidine nitrogen can be functionalized with various heteroatoms. N-amination, N-sulfenylation, N-sulfonylation, and N-phosphorylation are common transformations for secondary amines. For instance, N-sulfonylation is readily achieved by reacting the piperidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield the corresponding sulfonamide. The formation of N-nitroso or N-haloamines is also possible, which can serve as intermediates for further transformations.

Reactions Involving the Trifluoromethyl Moiety (e.g., Selective Transformations, if applicable)

The trifluoromethyl group is known for its high chemical stability due to the strength of the C-F bonds. tcichemicals.com However, under specific conditions, it can undergo selective transformations.

A significant reaction is the partial reduction or hydrodefluorination , which converts a trifluoromethyl (CF₃) group into a difluoromethyl (CF₂H) group. This transformation is valuable as the CF₂H group is often considered a bioisostere of a hydroxyl or thiol group. Photoredox catalysis has emerged as a powerful tool for achieving this transformation on trifluoromethylarenes, and the principles may be applicable to aliphatic systems. nih.govacs.org This reaction typically involves a photocatalyst, a hydrogen atom donor, and visible light irradiation.

Additionally, anionically activated trifluoromethyl groups, particularly on electron-deficient aromatic or heteroaromatic rings, can react with nucleophiles, leading to the displacement of fluoride ions and the formation of new heterocyclic structures. nih.govlookchem.com While more challenging on an unactivated aliphatic scaffold, this reactivity highlights that the CF₃ group is not entirely inert. Protolytic defluorination using Brønsted superacids has also been observed, leading to the formation of electrophilic species.

Introduction of Diverse Chemical Functionalities for Library Synthesis

The this compound core is an excellent example of a "privileged scaffold" for the design of compound libraries aimed at drug discovery. nih.gov Its rigid, three-dimensional structure is desirable for creating molecules that can interact specifically with biological targets. rsc.org

Diversity-oriented synthesis (DOS) can be readily applied to this scaffold. nih.gov The primary point of diversification is the nitrogen handle, where a vast array of substituents can be introduced via the N-alkylation and N-acylation reactions described previously. By using a range of alkyl halides, aldehydes, and carboxylic acids, a large library of analogues with varied steric and electronic properties can be rapidly synthesized. enamine.net

Further diversity can be achieved through C-H functionalization of the piperidine ring. Although regioselectivity can be a challenge, methods exist that can selectively target specific positions, allowing for the introduction of additional functional groups. acs.orgnih.gov This multi-directional approach to derivatization enables a thorough exploration of the chemical space around the core scaffold.

Chemo- and Regioselective Transformations of the Fluoropiperidine Scaffold

The presence of two distinct substituents at the C-2 and C-4 positions introduces elements of chemo- and regioselectivity in subsequent reactions. The electronic-withdrawing nature of both the fluorine and trifluoromethyl groups will influence the reactivity of the entire ring system.

For instance, in catalytic C-H activation reactions, the choice of catalyst and directing group (often the N-substituent) can steer functionalization to a specific C-H bond. nih.gov The steric hindrance imposed by the trifluoromethyl group at C-2 would likely disfavor reactions at the adjacent C-3 position and potentially influence the stereochemical outcome of reactions at C-6. Similarly, the fluorine atom at C-4 may exert stereoelectronic effects that guide the approach of reagents.

Synthetic strategies for creating substituted piperidines, such as the dearomative functionalization of corresponding pyridine precursors, often yield products with high diastereoselectivity, resulting in all-cis substitution patterns. nih.gov Any further transformation of the this compound scaffold would need to account for the inherent stereochemistry of the starting material to achieve specific stereoisomeric products. Regioselective syntheses of related 2,4-disubstituted piperidones via Dieckmann cyclization underscore the importance of controlling substituent placement in this class of compounds. core.ac.ukresearchgate.net

Advanced Spectroscopic and Computational Analysis of 4 Fluoro 2 Trifluoromethyl Piperidine Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the structure, conformation, and stereochemistry of fluorinated piperidines in solution. nih.govresearchgate.netnih.gov The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For 4-Fluoro-2-(trifluoromethyl)piperidine, two primary chair conformers are possible for each diastereomer (cis and trans), involving the axial or equatorial positioning of the substituents.

The conformational equilibrium is heavily influenced by steric and electronic factors. researchgate.net Generally, bulky groups like trifluoromethyl prefer an equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference of fluorine is more complex, governed by a balance of steric effects, dipole-dipole interactions, and hyperconjugation. nih.govresearchgate.net In many fluorinated piperidinium (B107235) salts, an axial orientation of fluorine is stabilized by favorable electrostatic interactions between the C-F bond and the protonated nitrogen. nih.govresearchgate.net

Key NMR parameters for analysis include:

¹H NMR: The chemical shifts and coupling constants (J-values) of the ring protons, particularly H-2, H-4, and the adjacent methylene (B1212753) protons, are indicative of their axial or equatorial orientation. Large trans-diaxial couplings (³J ≈ 10-13 Hz) are characteristic of axial-axial proton relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the substituent orientation.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. nih.gov The chemical shifts of the fluorine atom and the CF₃ group provide distinct signals. Crucially, the coupling constants between fluorine and adjacent protons (e.g., ³J(¹⁹F,¹H)) are highly dependent on the dihedral angle, making them invaluable for conformational assignment. nih.govresearchgate.net A large ³J(¹⁹F,¹H) value (typically > 25 Hz) suggests an anti-periplanar (axial-axial) relationship, while a small value (typically < 10 Hz) indicates a synclinal (axial-equatorial or equatorial-equatorial) relationship.

Expected ¹⁹F NMR Data Based on Analogous Compounds

| Parameter | Fluorine (C4-F) | Trifluoromethyl (C2-CF₃) |

| Expected Chemical Shift Range (ppm) | -170 to -190 (axial F) or -185 to -205 (equatorial F) | -70 to -85 |

| Key Coupling Constants | ³J(F,H) axial-axial: >25 Hz; ³J(F,H) axial-equatorial: <10 Hz | ³J(F,H) typically 2-8 Hz |

Note: This table represents expected values based on literature for fluorinated piperidines and related structures. Actual experimental values may vary.

While 1D NMR provides essential data, spectral overlap can obscure complex spin systems. Multidimensional NMR techniques are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that identifies protons that are spin-coupled, allowing for the mapping of the proton connectivity within the piperidine ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of protonated carbons.

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can detect through-space interactions, providing crucial information about the spatial proximity of the fluorine substituents to specific protons on the ring, which helps in confirming stereochemistry and conformation.

The piperidine ring is not static and undergoes rapid chair-chair interconversion at room temperature. researchgate.net If the energy barrier between the two chair conformers is low, the observed NMR spectrum is a time-averaged representation of both. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide thermodynamic and kinetic information about this conformational exchange.

As the temperature is lowered, the rate of ring flipping decreases. If the exchange rate becomes slow on the NMR timescale, separate signals for each conformer may be observed. By analyzing the coalescence temperature (where two separate signals merge into one broad peak) and the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) to ring inversion can be calculated. researchgate.net This analysis reveals the relative stability of the conformers where the F and CF₃ groups are axial versus equatorial.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. It yields precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration of chiral centers and the preferred conformation.

For this compound, a single crystal X-ray diffraction study would be expected to reveal:

Confirmation of the Chair Conformation: The piperidine ring is anticipated to adopt a chair conformation. nih.gov

Substituent Positions: The analysis would unambiguously determine whether the fluorine and trifluoromethyl substituents occupy axial or equatorial positions in the crystal lattice. This solid-state conformation is often the thermodynamically most stable one, though packing forces can sometimes influence the observed structure. nih.gov

Bond Lengths and Angles: The C-F and C-C(F₃) bond lengths, as well as the distortion of the piperidine ring geometry due to the electronegative substituents, would be precisely measured.

Absolute Stereochemistry: For an enantiomerically pure sample, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R/S) at both the C2 and C4 stereocenters. researchgate.net

Typical Crystallographic Parameters for a Substituted Piperidine Derivative

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperidine Ring Conformation | Chair |

| C-N Bond Length (Å) | ~1.46 - 1.48 |

| C-C Bond Length (Å) | ~1.51 - 1.54 |

| C-F Bond Length (Å) | ~1.38 - 1.42 |

Note: This table is illustrative, based on published structures of similar heterocyclic compounds. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemistry

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. Since this compound possesses two chiral centers, it can exist as enantiomers and diastereomers, which are optically active.

While the piperidine ring itself lacks a strong chromophore, derivatization of the nitrogen atom (e.g., forming an amide or benzoyl derivative) can introduce a chromophore close to the stereocenters. The resulting CD spectrum would be highly sensitive to the absolute configuration and the conformational preferences of the nearby F and CF₃ groups. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute stereochemistry, often aided by computational predictions using time-dependent density functional theory (TD-DFT). frontiersin.org These methods are particularly useful when X-ray crystallography is not feasible. bohrium.comkaist.ac.krnih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov Each vibrational mode corresponds to a specific bond stretching or bending motion, resulting in a unique spectral fingerprint.

For this compound, key expected vibrational bands include:

N-H Stretch: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region for the CH₂ and CH groups of the ring.

C-F Stretch: A strong absorption, typically in the 1000-1150 cm⁻¹ region.

CF₃ Stretches: Very strong and characteristic symmetric and asymmetric stretching bands, usually found in the 1100-1350 cm⁻¹ range. jocpr.com

Piperidine Ring Vibrations: Complex "fingerprint" region below 1500 cm⁻¹, corresponding to various C-C and C-N stretching and bending modes. nih.gov

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300 - 3400 | Medium |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C-F (alkyl) | Stretch | 1000 - 1150 | Strong |

| CF₃ | Asymmetric Stretch | ~1280 | Very Strong |

| CF₃ | Symmetric Stretch | ~1150 | Very Strong |

Note: This table provides typical frequency ranges for the specified functional groups. nih.govjocpr.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pathways are dictated by the stability of the resulting ions and radicals. Key expected fragmentation processes include:

α-Cleavage: The most common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the C2 substituent (including the CF₃ group) or cleavage between C6 and the nitrogen, resulting in stable iminium ions.

Loss of Substituents: Fragmentation can occur via the loss of the fluorine atom (M-19) or a trifluoromethyl radical (M-69). The loss of the CF₃ group is often a prominent fragmentation pathway for such compounds. researchgate.net

Ring Cleavage: The piperidine ring can undergo more complex fragmentation, leading to the loss of neutral molecules like ethylene. wvu.edumiamioh.edu

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure and confirms the presence and location of the fluoro and trifluoromethyl substituents. nih.gov

Theoretical Conformational Analysis using Computational Chemistryd-nb.inforesearchgate.net

Theoretical conformational analysis employs computational models to predict the stable three-dimensional arrangements of a molecule and the relative energies between them. For a substituted piperidine like this compound, the primary focus is on the puckering of the six-membered ring, the orientation of the substituents (axial versus equatorial), and the energy barriers for interconversion between different conformations. nih.govmdpi.com This analysis begins with broad, computationally inexpensive methods to survey the entire conformational space, followed by more precise, high-level calculations to refine the energies and geometries of the most stable structures.

Molecular Mechanics and Force Field Calculationsavogadro.ccresearchgate.net

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of molecules. wikipedia.orguiuc.edu This approach treats atoms as spheres and bonds as springs, calculating the total steric energy of a conformation as a sum of various potential energy functions. These functions describe bond stretching, angle bending, torsional strains (rotation around bonds), and non-bonded interactions, such as van der Waals forces and electrostatic interactions.

The specific set of parameters and potential energy functions used for these calculations is known as a force field. wikipedia.org For a molecule containing fluorine and a trifluoromethyl group, force fields such as the General AMBER Force Field (GAFF) or the Merck Molecular Force Field (MMFF94s) are appropriate choices, as they are specifically parameterized for a wide range of organic molecules, including those with halogens. avogadro.cc

The primary utility of molecular mechanics in the analysis of this compound is its computational efficiency. MM allows for rapid scanning of a vast number of potential conformations, which is crucial for identifying all possible low-energy chair, boat, and twist-boat structures. The resulting low-energy conformers identified by MM serve as excellent starting points for more accurate, but computationally intensive, quantum mechanical calculations.

| Interaction Term | Description | Typical Mathematical Form |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic potential (e.g., k(r - r₀)²) |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | Harmonic potential (e.g., k(θ - θ₀)²) |

| Torsional Strain | Energy associated with rotation around a single bond, describing preferences for staggered vs. eclipsed conformations. | Periodic function (e.g., ΣVₙ[1 + cos(nφ - γ)]) |

| Van der Waals | Short-range attractive and repulsive forces between non-bonded atoms. | Lennard-Jones potential |

| Electrostatic | Coulombic interactions between atoms based on partial charges. | Coulomb's Law |

Density Functional Theory (DFT) for Energy Minimization and Conformational Energy Landscapesd-nb.infodntb.gov.uamdpi.com

Density Functional Theory (DFT) is a quantum mechanical method that offers a high level of accuracy for determining molecular geometries and energies at a manageable computational cost. acs.orgnih.gov Unlike molecular mechanics, DFT calculates the electronic structure of the molecule to determine its energy. This makes it particularly well-suited for accurately modeling the subtle stereoelectronic effects introduced by the fluorine and trifluoromethyl substituents.

For the conformational analysis of this compound, DFT is used to perform geometry optimizations on the initial structures identified by molecular mechanics. This process finds the exact minimum-energy geometry for each stable conformer. Subsequent frequency calculations confirm that these structures are true minima on the potential energy surface and provide thermodynamic data, such as zero-point vibrational energies and free energies.

A common approach involves using a hybrid functional, such as B3LYP, or a functional that is well-suited for non-covalent interactions, like M06-2X, paired with a robust basis set like 6-311+G(d,p). d-nb.inforesearchgate.net By comparing the calculated free energies of the optimized conformers, their relative stabilities can be determined with high confidence. These calculations allow for the construction of a conformational energy landscape, which maps the relative energies of different conformers and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.

| Isomer | Conformer | Substituent Orientations (2-CF₃, 4-F) | Predicted Relative Free Energy (ΔG) | Predicted Population (%) |

|---|---|---|---|---|

| trans | Chair 1 | Equatorial, Equatorial (e,e) | 0.00 | >99.9 |

| Chair 2 | Axial, Axial (a,a) | >5.0 | <0.1 | |

| cis | Chair 1 | Equatorial, Axial (e,a) | 0.00 | ~99 |

| Chair 2 | Axial, Equatorial (a,e) | ~3.5 | ~1 |

Note: Values are illustrative based on known steric and stereoelectronic principles. The large energy penalty for an axial trifluoromethyl group is expected to dominate the equilibria.

Influence of Fluorine and Trifluoromethyl Substituents on Ring Puckering and Conformational Preferencesresearchgate.netnih.govnih.gov

The conformational equilibrium of this compound is dictated by the interplay between the steric demands and the electronic properties of its two substituents on the flexible piperidine ring, which preferentially adopts a chair pucker to minimize strain.

The trifluoromethyl (CF₃) group at the C2 position is both highly electronegative and, more importantly, sterically demanding. nih.govmdpi.comdocumentsdelivered.com Its large size results in severe destabilizing 1,3-diaxial interactions with axial hydrogen atoms at the C4 and C6 positions when it is forced into an axial orientation. Consequently, the CF₃ group has an exceptionally strong preference for the equatorial position. researchgate.net

The fluorine (F) atom at the C4 position is small and its steric preference is less pronounced. Its conformational behavior is governed by a subtle balance of stereoelectronic effects. d-nb.infonih.gov These include the gauche effect and hyperconjugation, which can, in some contexts, stabilize an axial C-F bond through favorable orbital interactions (e.g., σC-H → σ*C-F). nih.gov However, this stabilization is often small and can be counteracted by other steric or electrostatic factors.

The conformational preferences of the two diastereomers, cis and trans, are determined by the need to minimize the severe steric strain of the CF₃ group:

trans-4-Fluoro-2-(trifluoromethyl)piperidine : This isomer can exist in two chair conformations: one with diequatorial substituents (2e, 4e) and one with diaxial substituents (2a, 4a). The diaxial conformer would suffer from extreme steric repulsion due to the axial CF₃ group. Therefore, the conformational equilibrium is expected to lie almost exclusively toward the diequatorial (2e, 4e) conformer, which places both bulky groups in the more stable position.

cis-4-Fluoro-2-(trifluoromethyl)piperidine : This isomer has two potential chair conformations: one with an equatorial CF₃ and an axial F (2e, 4a), and the other with an axial CF₃ and an equatorial F (2a, 4e). The overwhelming steric requirement of the CF₃ group to be equatorial strongly disfavors the (2a, 4e) conformation. The molecule will overwhelmingly adopt the (2e, 4a) conformation, placing the CF₃ group in the equatorial position at the cost of placing the smaller fluorine atom in the axial position. In this arrangement, any minor stabilizing stereoelectronic effects associated with the axial fluorine may also contribute to the stability of this conformer.

| Isomer | Most Stable Conformer | Primary Driving Factor | Secondary Effects |

|---|---|---|---|

| trans | Diequatorial (e,e) | Avoidance of 1,3-diaxial strain from CF₃ group. | Avoidance of steric strain from F group. |

| cis | Equatorial-CF₃, Axial-F (e,a) | Overwhelming steric preference of the CF₃ group for the equatorial position. | Potential minor electronic stabilization from axial F. |

Theoretical and Computational Chemistry Investigations of 4 Fluoro 2 Trifluoromethyl Piperidine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic landscape of a molecule, which in turn governs its reactivity and intermolecular interactions. For 4-Fluoro-2-(trifluoromethyl)piperidine, methods such as Density Functional Theory (DFT) are invaluable for elucidating its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperidine (B6355638). The precise energy levels and the HOMO-LUMO gap would be sensitive to the stereochemistry of the substituents (axial vs. equatorial). A representative FMO analysis, based on DFT calculations for similar fluorinated heterocyclic systems, is presented in Table 1.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | 1.2 |

| Egap (LUMO-HOMO) | 8.7 |

The distribution of electron density within a molecule is fundamental to understanding its electrostatic interactions. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the highly electronegative fluorine and trifluoromethyl groups create significant polarization. The MEP map would be expected to show negative potential (typically colored red or yellow) around the fluorine atom of the C-F bond and the fluorine atoms of the CF3 group, as well as the nitrogen atom's lone pair, indicating regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the N-H proton, making it a likely site for nucleophilic interaction.

Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. Key descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Fukui functions (f(r)) identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

For this compound, the electron-withdrawing substituents would lead to a relatively high electrophilicity index, suggesting it can act as a good electrophile. The Fukui functions would likely indicate that the carbon atom attached to the trifluoromethyl group and the carbon atom bonded to the fluorine are susceptible to nucleophilic attack, while the nitrogen atom would be a primary site for electrophilic attack. A representative set of calculated reactivity descriptors is shown in Table 2.

| Reactivity Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) | -3.15 eV |

| Chemical Hardness (η) | 4.35 eV |

| Global Electrophilicity Index (ω) | 1.14 eV |

Reaction Mechanism Studies and Transition State Analysis for Derivatization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the derivatization of piperidine scaffolds. N-alkylation, for instance, is a common derivatization reaction for piperidines. DFT calculations can be employed to map the potential energy surface of such reactions, identifying intermediates and, crucially, the transition states that connect them.

The study of the N-alkylation of this compound would involve modeling the nucleophilic attack of the piperidine nitrogen on an alkyl halide. Transition state theory, combined with computational methods, allows for the calculation of the activation energy barrier for the reaction. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate. For a typical SN2 reaction, this would involve the simultaneous formation of the N-C bond and the breaking of the C-halide bond. Computational studies on similar systems have shown that the stereochemistry of the piperidine ring can influence the accessibility of the nitrogen lone pair and thus the activation energy of the reaction. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. The conformational landscape of this compound is complex, with the piperidine ring capable of adopting chair, boat, and twist-boat conformations, and the substituents occupying either axial or equatorial positions.

The conformational preference of fluorinated piperidines is known to be influenced by a combination of steric and stereoelectronic effects, such as the gauche effect and charge-dipole interactions. nih.gov Furthermore, the polarity of the solvent can play a significant role in modulating the conformational equilibrium. nih.gov MD simulations in explicit solvent can capture these effects by modeling the dynamic interplay between the solute and solvent molecules.

A comprehensive computational study on a variety of fluorinated piperidines has shown that the preference for an axial or equatorial orientation of the fluorine substituent is highly dependent on the substitution pattern and the solvent. nih.gov For instance, in nonpolar solvents, steric effects may dominate, while in polar solvents, electrostatic interactions that stabilize a more polar conformer can become more significant. Table 3 presents representative computational data for the relative free energy of axial versus equatorial conformers of a generic 4-fluoropiperidine (B2509456) derivative in different solvents, illustrating the potential impact of the medium on the conformational equilibrium of this compound.

| Solvent | Dielectric Constant (ε) | ΔG (axial - equatorial) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | +0.5 |

| Chloroform | 4.8 | -0.2 |

| Methanol | 33 | -1.1 |

| Water | 80 | -1.5 |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, have become increasingly reliable for the prediction of spectroscopic parameters, most notably NMR chemical shifts. rsc.org The accurate prediction of ¹H, ¹³C, and ¹⁹F NMR spectra can be invaluable for structure elucidation and for distinguishing between different stereoisomers.

The calculation of NMR chemical shifts typically involves a two-step process: first, the geometry of the molecule is optimized, and second, the NMR shielding tensors are calculated for this geometry. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, and CFCl₃ for ¹⁹F).

For this compound, the predicted chemical shifts would be highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing fluorine and trifluoromethyl groups would significantly influence the chemical shifts of nearby protons and carbons. For instance, the proton and carbon atoms at positions 2 and 4 would be expected to resonate at a lower field (higher ppm) compared to unsubstituted piperidine. The ¹⁹F NMR spectrum would show two distinct signals, one for the fluorine at the 4-position and another for the three equivalent fluorine atoms of the trifluoromethyl group, with their chemical shifts being characteristic of their respective electronic environments. Table 4 provides a set of plausible in silico predicted NMR chemical shifts for this compound, based on DFT calculations for analogous fluorinated organic molecules. rsc.orgresearchgate.netnih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2 | 3.5 - 3.8 |

| H3 | 1.8 - 2.1 | |

| H4 | 4.6 - 4.9 | |

| H5 | 1.7 - 2.0 | |

| H6 | 2.9 - 3.2 | |

| ¹³C | C2 | 55 - 60 (q, JCF ≈ 30 Hz) |

| C3 | 30 - 35 | |

| C4 | 85 - 90 (d, JCF ≈ 170 Hz) | |

| C5 | 30 - 35 | |

| C6 | 45 - 50 | |

| ¹⁹F | 4-F | -170 to -190 |

| 2-CF₃ | -70 to -80 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Libraries Incorporating the Scaffold (focused on chemical parameters, not biological effect prediction)mlsu.ac.in

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. frontiersin.orgnih.gov In the context of drug discovery and materials science, QSAR is instrumental for predicting the properties of novel molecules, thereby prioritizing synthesis and testing efforts. researchgate.netresearchgate.net When focusing on chemical parameters, QSAR models explore how specific structural modifications within a chemical library influence key molecular descriptors. This approach, often termed Quantitative Structure-Property Relationship (QSPR), is foundational for understanding the chemical space occupied by a particular scaffold. nih.gov

For chemical libraries built around the this compound scaffold, QSAR investigations focus on quantifying the influence of its unique structural features—namely the fluorine and trifluoromethyl substituents—on a variety of calculated molecular descriptors. The piperidine ring itself provides a versatile, three-dimensional framework, while the electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly impacts the molecule's electronic and conformational properties. nih.govmdpi.com

The development of a QSAR model involves the calculation of numerous molecular descriptors that numerically encode structural information. scribd.com These descriptors fall into several categories, including electronic, steric, and lipophilic parameters. frontiersin.orgscilit.com For a library of this compound analogs, where substitutions might be made at the nitrogen atom or other positions on the ring, these descriptors are calculated to build a dataset for mathematical modeling.

Calculated Molecular Descriptors for a Representative Library

To illustrate the process, consider a hypothetical library of this compound derivatives. Computational software is used to calculate a wide array of descriptors. Key descriptors relevant to this scaffold include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. The strong inductive effect of the fluorine and trifluoromethyl groups is a dominant factor.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. Electron-withdrawing groups typically lower both HOMO and LUMO energies. scribd.comnih.gov

Lipophilic Descriptors: These relate to the molecule's hydrophobicity, a critical parameter for membrane permeability and solubility.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity. The introduction of fluorinated groups generally increases the LogP value.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. nih.gov

Molar Refractivity (MR): Relates to the molar volume and polarizability of the molecule. scribd.com

Topological Polar Surface Area (TPSA): Calculated from the surface areas of polar atoms (typically oxygen and nitrogen), TPSA is a good predictor of passive molecular transport through membranes. The nitrogen atom of the piperidine ring is a key contributor to this value.

The table below presents an interactive, illustrative dataset of calculated chemical parameters for a hypothetical series of N-substituted this compound analogs. Such a dataset would form the basis of a QSAR model, allowing researchers to discern trends and relationships between the N-substituent (R-group) and the resulting molecular properties.

From such data, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR). scribd.com An example of a hypothetical MLR equation focused on chemical parameters might correlate the dipole moment to TPSA and LogP, revealing how lipophilicity and polarity are interrelated across the series. The goal is to create a statistically robust model that can accurately predict the parameters for new, unsynthesized analogs, guiding the design of compounds with a desired physicochemical profile.

Strategic Role of 4 Fluoro 2 Trifluoromethyl Piperidine in Medicinal Chemistry Research: Scaffold and Building Block Design

Design Principles for Novel Chemical Entities Utilizing the Fluoropiperidine Scaffold

The design of novel chemical entities based on the 4-fluoro-2-(trifluoromethyl)piperidine scaffold is guided by several key principles aimed at optimizing drug-like properties. The piperidine (B6355638) ring itself serves as a versatile, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for effective interaction with biological targets. nih.gov The introduction of a fluorine atom at the 4-position significantly influences the scaffold's conformational preferences and electronic properties.

One of the primary design considerations is the impact of the fluorine substituent on the pKa of the piperidine nitrogen. The electron-withdrawing nature of fluorine can lower the basicity of the nitrogen atom, which can be advantageous in modulating the pharmacokinetic profile of a drug candidate by influencing its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Furthermore, the fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

The conformational behavior of the fluoropiperidine ring is another critical design element. Studies on related fluorinated piperidines have shown that the fluorine atom can exhibit a preference for either an axial or equatorial position, depending on the substitution pattern and the solvent environment. nih.govresearchgate.netresearchgate.net This conformational rigidity can be exploited to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a receptor. For instance, in some cases, an axial fluorine is preferred due to favorable hyperconjugation and charge-dipole interactions. nih.govresearchgate.netresearchgate.net Understanding and predicting these conformational preferences are essential for rational drug design.

| Design Principle | Impact on Molecular Properties | Reference |

|---|---|---|

| Piperidine Scaffold | Provides a 3D framework for precise substituent orientation. | nih.gov |

| 4-Fluoro Substituent | Modulates pKa of the piperidine nitrogen, influencing ADME properties. | mdpi.com |

| Conformational Rigidity | Locks the molecule in a bioactive conformation, enhancing binding affinity. | nih.govresearchgate.netresearchgate.net |

| 2-Trifluoromethyl Group | Increases lipophilicity and metabolic stability. | jelsciences.com |

| Combined Fluorine and Trifluoromethyl Groups | Allows for fine-tuning of physicochemical properties for optimal drug-like characteristics. | mdpi.comjelsciences.com |

Exploration of Chemical Space Through Derivatization of the this compound Core

The this compound core serves as a versatile template for the exploration of chemical space through various derivatization strategies. The nitrogen atom of the piperidine ring is a primary site for modification, allowing for the introduction of a wide range of substituents to probe interactions with different biological targets.

N-alkylation, N-arylation, and N-acylation are common methods used to introduce diverse functional groups. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. For example, the introduction of a bulky aromatic group on the nitrogen can enhance binding to a hydrophobic pocket in a receptor, while the addition of a polar functional group can improve aqueous solubility.

Derivatization can also be performed at other positions on the piperidine ring, although this is often more synthetically challenging. The synthesis of analogs with different stereochemistry at the 2- and 4-positions can provide valuable information about the structure-activity relationship (SAR) and the optimal spatial arrangement of substituents for biological activity.

The generation of a library of derivatives based on the this compound core allows for a systematic exploration of the chemical space around this scaffold. High-throughput screening of such libraries against various biological targets can lead to the identification of novel hit compounds with therapeutic potential.

Table: Examples of Derivatization Strategies for the this compound Core

| Derivatization Site | Reaction Type | Potential Impact |

|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Modulation of lipophilicity and steric bulk |

| Piperidine Nitrogen | N-Arylation | Introduction of aromatic interactions |

| Piperidine Nitrogen | N-Acylation | Formation of amides with diverse substituents |

| Other Ring Positions | Substitution | Exploration of SAR at different positions |

Bioisosteric Replacement Strategies Involving the Trifluoromethyl Moiety in Drug Design (conceptual chemical role)

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl (CH3) group and other small alkyl groups in drug design. jelsciences.com Its unique electronic and steric properties make it a valuable tool for optimizing the pharmacological profile of lead compounds.

One of the key advantages of the CF3 group is its strong electron-withdrawing nature, which can significantly alter the electronic properties of a molecule. This can influence its binding to a target protein by modifying hydrogen bond acidity or the charge distribution of an aromatic ring. The CF3 group can also improve metabolic stability by blocking sites of enzymatic oxidation that are susceptible in the corresponding methyl-containing analog. jelsciences.com

In the context of the this compound scaffold, the CF3 group can be strategically employed to enhance binding affinity and metabolic stability. For example, it can occupy a hydrophobic pocket in a receptor that would otherwise be filled by a methyl group, while also providing improved resistance to metabolic degradation.

Table: Comparison of Physicochemical Properties of Methyl and Trifluoromethyl Groups

| Property | Methyl (CH3) | Trifluoromethyl (CF3) | Impact on Drug Design |

|---|---|---|---|

| van der Waals Radius | 2.0 Å | 2.7 Å | Increased steric bulk |

| Electronegativity (Pauling Scale) | 2.20 (for C) | 3.98 (for F) | Strong electron-withdrawing effect |

| Lipophilicity (π value) | +0.5 | +0.88 | Increased lipophilicity |

| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidation | Improved metabolic stability |

Synthesis of Compound Libraries and Chemical Probes for Receptor Interaction Studies (emphasis on synthesis and chemical aspects)

The synthesis of compound libraries based on the this compound scaffold is essential for exploring its potential in drug discovery. A divergent synthetic approach is often employed, where a common intermediate is prepared and then elaborated into a variety of final compounds.

The synthesis of the core scaffold itself can be challenging due to the presence of two stereocenters. Enantioselective methods are often required to obtain the desired stereoisomer in high purity. researchgate.netrsc.org Once the chiral scaffold is obtained, parallel synthesis techniques can be used to rapidly generate a large number of derivatives.

For example, the piperidine nitrogen can be functionalized with a variety of building blocks using automated synthesis platforms. This allows for the efficient creation of a library of compounds with diverse substituents at this position. These libraries can then be screened against a panel of biological targets to identify compounds with interesting activity.

In addition to compound libraries, chemical probes can also be synthesized from the this compound scaffold. These probes are designed to interact with a specific biological target and can be used to study its function and to validate it as a drug target. For example, a probe could be synthesized with a reactive group that allows it to covalently bind to its target, or with a fluorescent tag that allows for its visualization in cells.

Table: Synthetic Approaches for Library and Probe Synthesis

| Synthetic Strategy | Description | Application |

|---|---|---|

| Divergent Synthesis | A common intermediate is used to generate a variety of final products. | Efficient generation of compound libraries. |

| Parallel Synthesis | Multiple reactions are carried out simultaneously to create a large number of compounds. | High-throughput synthesis of derivatives. |

| Enantioselective Synthesis | Methods that produce a single enantiomer of a chiral compound. | Preparation of stereochemically pure scaffolds. researchgate.netrsc.org |

| Chemical Probe Synthesis | Incorporation of functional groups for target interaction and detection. | Target validation and mechanism of action studies. |

Role as a Chiral Building Block in Asymmetric Synthesis of Potential Therapeutic Agents

The this compound scaffold is a chiral molecule, and its stereochemistry can have a profound impact on its biological activity. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure forms of this building block is of great importance.

Chiral resolution of a racemic mixture is one approach to obtain the individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. However, this method can be inefficient, as it results in the loss of at least 50% of the material.

A more efficient approach is to use asymmetric synthesis to directly produce the desired enantiomer. This can be achieved through a variety of methods, such as the use of chiral catalysts or chiral auxiliaries. researchgate.netrsc.orgnih.govnih.govrochester.edu For example, an enantioselective hydrogenation of a suitable prochiral precursor could be used to establish the stereocenters at the 2- and 4-positions of the piperidine ring. rsc.org

Once the enantiomerically pure this compound scaffold is obtained, it can be used as a chiral building block in the synthesis of more complex therapeutic agents. This allows for the precise control of the stereochemistry of the final molecule, which is often critical for its biological activity and safety.

Table: Methods for Obtaining Enantiomerically Pure this compound

| Method | Description | Advantages/Disadvantages |

|---|---|---|

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Can be inefficient; loss of at least 50% of material. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | More efficient; requires development of specific methods. researchgate.netrsc.orgnih.govnih.govrochester.edu |

| Use of Chiral Catalysts | A catalyst that directs the formation of one enantiomer over the other. | Can be highly efficient and selective. |

| Use of Chiral Auxiliaries | A chiral group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Can be effective but requires additional synthetic steps. |

Computational Approaches to Ligand Design Based on the Fluoropiperidine Scaffold (focused on chemical interactions)

Computational methods play a crucial role in the design of ligands based on the this compound scaffold. These methods can be used to predict the binding mode of a ligand to its target protein, to estimate its binding affinity, and to guide the design of new analogs with improved properties. nih.govnih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.govnih.govijcce.ac.ir This information can be used to understand the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the this compound scaffold, docking studies can help to elucidate the role of the fluorine and trifluoromethyl groups in binding.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This can provide insights into the stability of the complex and the conformational changes that occur upon binding. MD simulations can also be used to calculate the binding free energy of a ligand, which is a measure of its binding affinity.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.orgpolyu.edu.hkresearchgate.netdndi.org These models can be used to predict the activity of new analogs and to identify the key structural features that are important for activity.

The use of these computational approaches can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of new ligands with improved potency and selectivity. nih.govnih.gov

Table: Computational Methods in Ligand Design

| Method | Description | Application in Fluoropiperidine Ligand Design |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Understanding the role of fluorine and trifluoromethyl groups in binding. researchgate.netnih.govnih.govijcce.ac.ir |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex. | Assessing complex stability and calculating binding free energy. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicting the activity of new analogs and identifying key structural features. nih.govfrontiersin.orgpolyu.edu.hkresearchgate.netdndi.org |

Catalytic Applications and Ligand Design Incorporating 4 Fluoro 2 Trifluoromethyl Piperidine Derivatives

Development of Chiral Catalysts and Ligands Derived from the Fluoropiperidine Scaffold

The design of effective chiral ligands and catalysts often relies on creating a well-defined, rigid stereochemical environment around a reactive center. The 4-fluoro-2-(trifluoromethyl)piperidine scaffold offers unique structural features conducive to this purpose. The piperidine (B6355638) ring provides a conformationally restricted backbone, while the trifluoromethyl (CF3) group, with its significant steric bulk, can effectively shield one face of the molecule, thereby directing the approach of incoming reagents.

A key example derived from this concept is N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione , a cyclic imide possessing pseudo-C2 symmetry. mdpi.comnih.govrsc.org This molecule has been developed as a chiral substrate and auxiliary for stereoselective transformations. mdpi.comrsc.org Its design leverages the rigid piperidine-2,6-dione (glutarimide) structure, where the bulky CF3 group at the C4 position creates a distinct stereochemical bias. This inherent chirality and steric hindrance are pivotal in controlling the facial selectivity of reactions at adjacent positions, making it a valuable tool for asymmetric synthesis. mdpi.comresearchgate.net The development of such scaffolds is crucial for expanding the toolbox of chiral ligands and catalysts available to synthetic chemists. nih.govnih.gov

Application in Asymmetric Organocatalysis and Metal-Catalyzed Reactions

The utility of the N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione scaffold has been prominently demonstrated in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. mdpi.com These reactions exemplify its application in both organocatalysis and metalloid-mediated processes, showcasing the versatility of the chiral framework.

In the context of organocatalysis, the lithium enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione undergoes highly diastereoselective crossed aldol reactions with various aldehydes. mdpi.com Remarkably, the stereochemical outcome of the reaction can be completely reversed by the choice of additives. In the absence of coordinating additives, the reaction proceeds with high selectivity to yield the syn-aldol adducts. However, the introduction of a strongly coordinating additive like hexamethylphosphoramide (B148902) (HMPA) switches the selectivity to favor the formation of anti-aldol products in excellent yields and diastereoselectivities. mdpi.comnih.gov This stereodivergent capability, controlled by simple modification of reaction conditions, is a significant advantage in synthetic chemistry. mdpi.com

The scaffold has also been applied in boron-mediated aldol reactions. rsc.org The reaction via a boron bisenolate allows for the preferential construction of diastereomers that are complementary to those obtained from related acyclic systems. This highlights its utility in metal-catalyzed (or, more accurately, metalloid-mediated) transformations, where the Lewis acidic boron center coordinates the carbonyl groups to form a rigid, chair-like transition state that dictates the stereochemical outcome. rsc.org

The table below summarizes the results of stereodivergent aldol reactions using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with various aldehydes, demonstrating its efficacy.

| Entry | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| 1 | Propionaldehyde | LDA, THF, -78 °C | 85 | >99:<1 | rsc.org |

| 2 | Propionaldehyde | LDA, THF/HMPA, -78 °C | 80 | <1:>99 | mdpi.com |

| 3 | Isovaleraldehyde | LDA, THF, -78 °C | 82 | >99:<1 | rsc.org |

| 4 | Isovaleraldehyde | LDA, THF/HMPA, -78 °C | 81 | <1:>99 | mdpi.com |